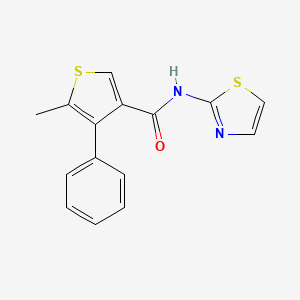
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
Übersicht
Beschreibung
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that contains a thiophene ring substituted with a thiazole moiety. Compounds containing thiazole rings are known for their diverse biological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the formation of the thiazole ring followed by its attachment to the thiophene core. Common synthetic methods include:
Cyclization Reactions: Thiazole rings can be synthesized through cyclization reactions involving thioamides and α-haloketones.
Condensation Reactions: The condensation of thiophene derivatives with thiazole precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods often employ multi-step synthesis involving:
Catalysis: Use of catalysts to improve reaction efficiency and yield.
Green Chemistry Approaches: Utilization of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the thiazole ring to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiazole ring to thiazolidines using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions at the thiophene and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiazolidines: Formed from reduction reactions.
Substituted Thiophenes and Thiazoles: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and photographic sensitizers.
Wirkmechanismus
The mechanism of action of 5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects . Specific pathways and targets include:
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
5-METHYL-4-PHENYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene and thiazole ring makes it a versatile scaffold for drug design and development .
Eigenschaften
IUPAC Name |
5-methyl-4-phenyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-10-13(11-5-3-2-4-6-11)12(9-20-10)14(18)17-15-16-7-8-19-15/h2-9H,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKRGYAOWYSXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CS1)C(=O)NC2=NC=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


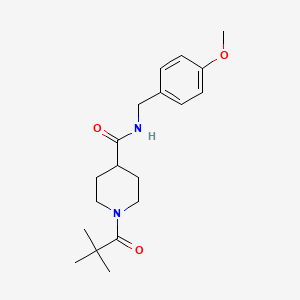
![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4745945.png)
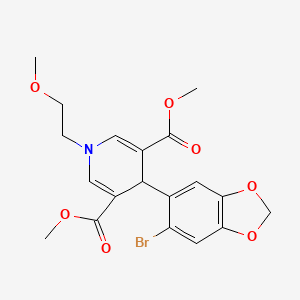
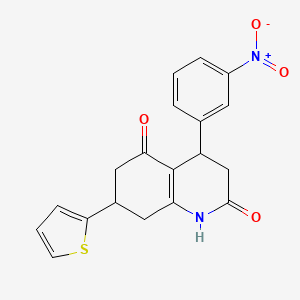
![2-[4-(2-methylbutan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
![2-methyl-7-(2-morpholin-4-ylethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4745975.png)
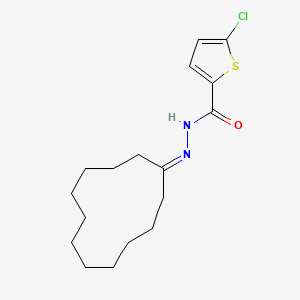
![N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4745999.png)

![(5E)-5-[3-fluoro-4-(pyrrolidin-1-yl)benzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4746020.png)
![7-(2-mercaptoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4746028.png)
![methyl 4-{[(5-fluoro-2-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B4746039.png)
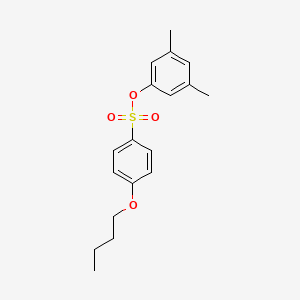
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4746059.png)
